molecular formula C13H18BrClN2O3 B1442787 4-(2-(4-Bromo-2-nitrophenoxy)ethyl)piperidine hydrochloride CAS No. 1219967-96-0

4-(2-(4-Bromo-2-nitrophenoxy)ethyl)piperidine hydrochloride

Cat. No.: B1442787
CAS No.: 1219967-96-0
M. Wt: 365.65 g/mol
InChI Key: YMJQEOGWVCTJAI-UHFFFAOYSA-N
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Description

4-(2-(4-Bromo-2-nitrophenoxy)ethyl)piperidine hydrochloride (CAS: 1219967-96-0) is a piperidine derivative with a substituted phenoxyethyl group. Its molecular formula is C₁₃H₁₈BrClN₂O₃, and it has a calculated molecular weight of 365.5 g/mol. The compound features a piperidine ring linked via an ethyl group to a phenoxy moiety substituted with bromine (4-position) and a nitro group (2-position).

Properties

IUPAC Name

4-[2-(4-bromo-2-nitrophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O3.ClH/c14-11-1-2-13(12(9-11)16(17)18)19-8-5-10-3-6-15-7-4-10;/h1-2,9-10,15H,3-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJQEOGWVCTJAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=C(C=C(C=C2)Br)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219967-96-0
Record name Piperidine, 4-[2-(4-bromo-2-nitrophenoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219967-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Route Overview

The synthesis of 4-(2-(4-Bromo-2-nitrophenoxy)ethyl)piperidine hydrochloride generally follows a pathway involving:

  • Preparation of the key intermediate 4-bromo-2-nitrophenol or its derivatives.
  • Alkylation of the phenol group with an ethyl halide linker.
  • Nucleophilic substitution with piperidine.
  • Conversion to the hydrochloride salt for enhanced stability and handling.

Preparation of the Key Intermediate: 4-Bromo-2-nitrophenol

The starting material, 4-bromo-2-nitrophenol, is commonly synthesized through electrophilic aromatic substitution reactions such as bromination and nitration of phenol derivatives. While detailed methods for this intermediate are well-established, an example patent (CN102718659A) describes synthesis of related bromo-nitrophenyl compounds, which can be adapted for this phenol derivative.

Alkylation of 4-Bromo-2-nitrophenol to Form 2-(4-Bromo-2-nitrophenoxy)ethyl Intermediate

The phenol is alkylated with a suitable ethyl halide (e.g., 2-chloroethyl chloride or 2-bromoethyl bromide) under basic conditions to form 2-(4-bromo-2-nitrophenoxy)ethyl intermediates. Typical conditions include:

  • Base: Potassium carbonate or sodium hydride to deprotonate the phenol.
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Temperature: Moderate heating (50–100°C) to facilitate nucleophilic substitution.

This step is crucial to introduce the ethyl linker, enabling subsequent coupling with piperidine.

Nucleophilic Substitution with Piperidine to Form the Target Compound

The alkylated intermediate undergoes nucleophilic substitution with piperidine to form 4-(2-(4-bromo-2-nitrophenoxy)ethyl)piperidine. Key parameters include:

  • Reagents: Piperidine in excess to drive the substitution.
  • Base: Often potassium carbonate is used to neutralize generated acids.
  • Solvent: DMF or similar polar solvents to dissolve reactants.
  • Temperature: Reflux conditions (80–120°C) to ensure reaction completion.
  • Reaction Time: Several hours (4–12 h) depending on scale and conditions.

This step replaces the halide on the ethyl linker with the piperidine nitrogen, forming the core structure of the target molecule.

Formation of the Hydrochloride Salt

To improve the compound’s stability, solubility, and handling properties, the free base is converted to its hydrochloride salt by:

  • Treatment with hydrochloric acid (HCl) in an appropriate solvent such as ethanol or ethereal solution.
  • Cooling to precipitate the hydrochloride salt.
  • Filtration and drying to obtain the pure hydrochloride form.

This salt formation is standard for piperidine derivatives and facilitates downstream applications.

Purification and Characterization

Purification techniques include:

  • Recrystallization from solvents like ethanol, methanol, or ethyl acetate.
  • Chromatographic methods (e.g., silica gel column chromatography) to remove impurities.
  • Drying under vacuum to yield analytically pure material.

Characterization typically involves NMR spectroscopy, mass spectrometry, and melting point determination to confirm structure and purity.

Summary Table of Preparation Steps

Step Number Reaction Stage Reagents/Conditions Key Notes
1 Synthesis of 4-bromo-2-nitrophenol Bromination/nitration of phenol derivatives Established aromatic substitution
2 Alkylation of phenol 2-haloethyl halide, K2CO3, DMF, 50–100°C Formation of 2-(4-bromo-2-nitrophenoxy)ethyl intermediate
3 Nucleophilic substitution with piperidine Piperidine, K2CO3, DMF, reflux (80–120°C), 4–12 h Formation of 4-(2-(4-bromo-2-nitrophenoxy)ethyl)piperidine
4 Hydrochloride salt formation HCl in ethanol or ether, cooling Precipitation of hydrochloride salt
5 Purification Recrystallization, chromatography Ensures high purity

Research Findings and Optimization Notes

  • Base Selection: Potassium carbonate is preferred for phenol deprotonation and neutralization due to its mildness and efficiency.
  • Solvent Choice: DMF is widely used for its ability to dissolve both organic and inorganic reagents and withstand high temperatures.
  • Temperature Control: Elevated temperatures (reflux) accelerate nucleophilic substitution but require careful monitoring to avoid decomposition.
  • Reaction Time: Longer reaction times improve yield but must be balanced against potential side reactions.
  • Salt Formation: Hydrochloride salt improves compound stability, which is critical for storage and pharmaceutical applications.

Industrial scale-up would focus on optimizing these parameters to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-Bromo-2-nitrophenoxy)ethyl)piperidine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-(2-(4-Bromo-2-nitrophenoxy)ethyl)piperidine hydrochloride is C₁₃H₁₈BrClN₂O₃, with a molecular weight of approximately 365.65 g/mol. The compound exists as a hydrochloride salt, enhancing its solubility in aqueous solutions, which is beneficial for biological applications.

Neuropharmacology

One of the primary applications of this compound lies in neuropharmacology. Preliminary studies have suggested that it may interact with various neurotransmitter receptors, such as dopamine and serotonin receptors. These interactions could elucidate its potential neuroactive properties, making it a candidate for further research into treatments for neurological disorders.

Antimicrobial Studies

Research has also focused on the antimicrobial efficacy of this compound. Its structural components may allow it to target microbial organisms effectively. Studies assessing its binding affinity to microbial targets could provide insights into its potential use as an antimicrobial agent.

Neuroactive Properties

A study investigating the binding affinity of this compound to dopamine receptors revealed promising results indicating potential use in treating conditions like Parkinson's disease or schizophrenia. The compound's ability to modulate receptor activity suggests it could serve as a lead compound for developing new neuropharmacological agents.

Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound demonstrated significant activity against several bacterial strains, suggesting its potential application in developing new antibiotics or antimicrobial therapies.

Mechanism of Action

The mechanism of action of 4-(2-(4-Bromo-2-nitrophenoxy)ethyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound is compared to other piperidine derivatives with modifications in the phenoxy group’s substituents, substitution patterns, and piperidine ring positions. Key differences include:

Electron-Withdrawing vs. Bulky Substituents
  • 4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride (CAS: 1219982-85-0): Replaces the nitro group with a bulky isopropyl substituent (C₃H₇), reducing polarity but increasing steric hindrance.
Halogen and Functional Group Modifications
  • 2-[2-(2-Bromo-4-sec-butylphenoxy)ethyl]piperidine hydrochloride (CAS: 1889137-82-9): Features a sec-butyl group (4-position) and bromine (2-position), enhancing hydrophobicity compared to the nitro-substituted target.
Nitro Group Positioning
  • 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride (CAS: 1189653-33-5): Combines nitro (4-position) and fluorine (2-position), creating a distinct electronic profile compared to the target’s 2-nitro substitution.

Molecular and Physicochemical Properties

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound (1219967-96-0) C₁₃H₁₈BrClN₂O₃ 365.5 4-Bromo, 2-Nitro High polarity, strong EWG effects
4-Bromo-2-isopropyl analog C₁₆H₂₅BrClNO 362.7 4-Bromo, 2-Isopropyl Bulky substituent, lower polarity
2-Bromo-4-sec-butyl analog C₁₃H₁₉BrClNO 336.7 2-Bromo, 4-sec-butyl Increased hydrophobicity
4-Bromo-4-fluorophenoxy analog C₁₁H₁₄BrClFNO 274.1 2-Bromo, 4-Fluoro Enhanced electronegativity
2-Fluoro-4-nitro analog C₁₁H₁₄ClFN₂O₃ 276.7 2-Fluoro, 4-Nitro Dual EWG, distinct reactivity

EWG = Electron-Withdrawing Group

Biological Activity

4-(2-(4-Bromo-2-nitrophenoxy)ethyl)piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C13H18BrClN2O3
  • Molecular Weight : 365.65 g/mol
  • CAS Number : 1219964-60-9

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The presence of the nitro group allows for potential reduction to an amino group, which can enhance binding affinity to biological targets. The piperidine ring facilitates interactions with proteins and enzymes, modulating their activity and function.

Antibacterial Activity

Research indicates that piperidine derivatives exhibit significant antibacterial properties. For instance, studies have shown that derivatives similar to this compound demonstrate effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Klebsiella pneumoniae

Minimum Inhibitory Concentration (MIC) values for these compounds range from 32 to 512 µg/mL against Gram-positive and Gram-negative bacteria . The introduction of halogen substituents, such as bromine, has been linked to enhanced bioactivity.

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against strains like Candida albicans. MIC values for antifungal activity have been reported between 16.69 to 78.23 µM . This suggests a broad spectrum of antimicrobial potential, making it a candidate for further therapeutic development.

Research Applications

This compound is utilized in various scientific fields:

  • Medicinal Chemistry : It serves as a precursor in the synthesis of pharmaceuticals targeting specific diseases.
  • Biological Studies : Employed in enzyme inhibition studies and receptor binding assays due to its structural characteristics.
  • Industrial Applications : Used in the production of specialty chemicals and agrochemicals.

Study on Antimicrobial Properties

A study published in MDPI evaluated several piperidine derivatives, including those with nitro substitutions. The findings indicated that compounds with bromine substitutions exhibited enhanced antibacterial effects against E. coli and S. aureus, suggesting that structural modifications significantly influence biological activity .

In Vivo Studies

In vivo studies have demonstrated that compounds similar to this compound can reduce microbial load in infected models, supporting their potential use as therapeutic agents in treating infections caused by resistant strains .

Q & A

Q. How can researchers design a synthetic route for 4-(2-(4-Bromo-2-nitrophenoxy)ethyl)piperidine hydrochloride?

  • Methodological Answer : A plausible synthetic route involves nucleophilic substitution between 4-bromo-2-nitrophenol and a piperidine derivative bearing a leaving group (e.g., chloroethyl-piperidine). For example, under alkaline conditions (e.g., K₂CO₃ in DMF), the phenol group attacks the ethyl linker, followed by HCl treatment to form the hydrochloride salt. Purification via recrystallization or column chromatography is critical to isolate the product . Key parameters include reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios to minimize byproducts.

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Use NMR spectroscopy (¹H/¹³C) to confirm the piperidine ring’s substitution pattern and the ethyl-phenoxy linkage. High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., nitro group at ~1520 cm⁻¹). Thermal stability can be assessed via TGA/DSC , and purity verified by HPLC with UV detection (λ = 254 nm) .

Q. What are the critical safety considerations when handling this compound?

  • Methodological Answer : Prioritize PPE (gloves, goggles, lab coat) due to potential irritancy (skin/eye contact) and inhalation risks. Work in a fume hood to avoid aerosol exposure. For spills, use inert absorbents (e.g., vermiculite) and avoid water to prevent hydrolysis. Store in airtight containers under argon at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for similar piperidine derivatives?

  • Methodological Answer : Discrepancies in toxicity (e.g., acute vs. chronic effects) may arise from differences in experimental models (e.g., cell lines vs. in vivo). Conduct comparative studies using standardized assays (e.g., OECD guidelines for ecotoxicity). Cross-validate findings with computational models (e.g., QSAR) to predict bioaccumulation or mutagenicity. Address conflicting data by replicating experiments under controlled conditions (e.g., pH, temperature) .

Q. What strategies optimize the compound’s stability under varying pH conditions?

  • Methodological Answer : Perform accelerated stability studies in buffers (pH 1–12) at 40°C/75% RH. Monitor degradation via HPLC and identify breakdown products (e.g., nitro group reduction or piperidine ring oxidation). Stabilization approaches include formulating with antioxidants (e.g., BHT) or encapsulating in cyclodextrins to protect reactive sites .

Q. How can structure-activity relationships (SAR) guide modifications to enhance biological activity?

  • Methodological Answer : Replace the bromo-nitro moiety with bioisosteres (e.g., trifluoromethyl) to improve membrane permeability. Use molecular docking to predict interactions with target proteins (e.g., kinases or GPCRs). Synthesize analogs with varying ethyl linker lengths and test in vitro (e.g., IC₅₀ assays) to correlate structural changes with potency .

Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer : Employ flow chemistry to control exothermic reactions and improve yield consistency. Optimize solvent selection (e.g., switch from DMF to acetonitrile for easier recycling). Use process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs) like particle size and polymorphism .

Key Considerations for Methodological Rigor

  • Theoretical Frameworks : Link SAR studies to receptor-binding theories (e.g., lock-and-key model) to rationalize activity .
  • Controlled Variables : Standardize solvent purity, humidity, and light exposure during experiments to reduce variability .
  • Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including 3R principles (Replacement, Reduction, Refinement) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-(4-Bromo-2-nitrophenoxy)ethyl)piperidine hydrochloride
Reactant of Route 2
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4-(2-(4-Bromo-2-nitrophenoxy)ethyl)piperidine hydrochloride

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